Home > Products > Building Blocks P16924 > Deacetyldiltiazem
Deacetyldiltiazem - 42399-40-6

Deacetyldiltiazem

Catalog Number: EVT-265522
CAS Number: 42399-40-6
Molecular Formula: C20H24N2O3S
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deacetyldiltiazem (M1) is a major pharmacologically active metabolite of the calcium channel blocker Diltiazem. [, , , , , , , , , ] While not administered directly as a drug itself, its presence as a metabolite necessitates its study in various scientific contexts. Research on Deacetyldiltiazem primarily focuses on its formation, pharmacokinetic properties, and potential implications for understanding Diltiazem's overall effects.

Diltiazem

Compound Description: Diltiazem is a benzothiazepine calcium channel blocker widely used in the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias. [, , , , , , , , , , , , , , , , , , , ] It exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation and a decrease in myocardial contractility.

Relevance: Diltiazem is the parent compound of Deacetyldiltiazem. Deacetyldiltiazem is formed by the hydrolysis of an acetyl group from Diltiazem, a process primarily mediated by carboxylesterase enzymes, specifically Ces2a in rats. [, , ] While both compounds exhibit pharmacological activity, Deacetyldiltiazem generally shows lower potency compared to Diltiazem. The significant species difference in diltiazem deacetylation, with rats exhibiting much higher levels compared to humans, has important implications for the interpretation of preclinical data and drug development. [, ]

N-Demethyldiltiazem (MA)

Compound Description: N-Demethyldiltiazem is a major, pharmacologically active metabolite of Diltiazem. [, , , , , , , , , , ] It is formed through demethylation of Diltiazem, primarily by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. N-Demethyldiltiazem contributes to the overall therapeutic effect of Diltiazem and exhibits a similar pharmacological profile, albeit with potentially different potency and kinetics.

Relevance: N-Demethyldiltiazem and Deacetyldiltiazem represent the two main metabolic pathways of Diltiazem in humans, demethylation and deacetylation, respectively. [, , , , ] While Deacetyldiltiazem is primarily formed via esterase activity, N-Demethyldiltiazem is formed via oxidative metabolism by CYP enzymes. The relative levels of these metabolites can be influenced by various factors, including genetics, age, and concurrent medications. [, , ] Understanding the formation and activity of both N-Demethyldiltiazem and Deacetyldiltiazem is crucial for optimizing Diltiazem therapy and interpreting its pharmacokinetic profile.

N-Demethyldeacetyldiltiazem (M2)

Compound Description: N-Demethyldeacetyldiltiazem is a minor metabolite of Diltiazem formed through subsequent demethylation and deacetylation reactions. [, , , , ] Although it is a minor metabolite, N-Demethyldeacetyldiltiazem may contribute to the overall pharmacological effects of Diltiazem, although its potency and activity may differ.

Relevance: N-Demethyldeacetyldiltiazem highlights the multiple metabolic pathways involved in the breakdown of Diltiazem. It is a product of both deacetylation, leading to Deacetyldiltiazem, and demethylation, leading to N-Demethyldiltiazem. [, , , , , , , ] The formation of this metabolite further emphasizes the complexity of Diltiazem pharmacokinetics and the potential for interindividual variability in its metabolism.

Verapamil

Compound Description: Verapamil is another calcium channel blocker used to treat hypertension, angina, and certain arrhythmias. [] Like Diltiazem, it acts on L-type calcium channels to inhibit calcium influx into cells.

Relevance: Verapamil belongs to the same class of drugs as Diltiazem and shares a similar mechanism of action. [] This similarity highlights the importance of analytical methods capable of distinguishing between these compounds, especially when they might be co-administered to patients. The cited study employed Deacetyldiltiazem as an internal standard for the simultaneous determination of Verapamil and Celiprolol in plasma samples. []

Celiprolol

Compound Description: Celiprolol is a beta-1 selective adrenergic blocking agent used primarily to manage hypertension. [] It exhibits a unique pharmacological profile compared to Diltiazem, as it directly blocks beta-adrenergic receptors, reducing the effects of adrenaline and noradrenaline on the heart.

Relevance: While Celiprolol has a distinct mechanism of action from Diltiazem, both drugs are commonly used in the management of cardiovascular diseases. [] The study highlighting Celiprolol used Deacetyldiltiazem as an internal standard for a simultaneous analysis method in plasma. [] This highlights the applicability of Deacetyldiltiazem in analytical methods for quantifying other cardiovascular drugs.

Loxapine

Compound Description: Loxapine is a typical antipsychotic medication primarily used in the treatment of schizophrenia. [] Its mechanism of action involves blocking dopamine receptors in the brain.

Relevance: Loxapine, while unrelated to Diltiazem in terms of therapeutic class or mechanism of action, has been used as an internal standard in gas chromatographic methods for the determination of Diltiazem and Deacetyldiltiazem in plasma samples. [] The use of Loxapine as an internal standard highlights the importance of selecting appropriate internal standards with similar chromatographic behavior to the analytes of interest.

Imipramine

Compound Description: Imipramine is a tricyclic antidepressant medication that acts by inhibiting the reuptake of serotonin and norepinephrine in the brain. []

Relevance: Imipramine, while belonging to a different therapeutic class than Diltiazem, has been employed as an internal standard in high-performance liquid chromatography (HPLC) methods for quantifying Diltiazem and Deacetyldiltiazem in biological samples. [] The selection of Imipramine underscores the importance of choosing internal standards with appropriate chromatographic properties and minimal interference from endogenous compounds in the matrix of interest.

Source and Classification

Deacetyldiltiazem is derived from diltiazem through metabolic processes in the body. It is classified under the category of pharmaceutical metabolites, specifically as a calcium antagonist. This classification highlights its role in modulating calcium ion influx across cell membranes, which is crucial in the management of cardiovascular conditions.

Synthesis Analysis

The synthesis of deacetyldiltiazem can occur through the metabolic pathways involving diltiazem, primarily via hydrolysis and deacetylation reactions. The enzymatic conversion is facilitated by liver enzymes such as cytochrome P450, which play a significant role in drug metabolism.

Technical Parameters

  • Enzymatic Reaction: The primary reaction involves the removal of an acetyl group from diltiazem.
  • Conditions: Typically occurs in vivo at physiological pH and temperature, under the influence of hepatic microsomal enzymes.
  • Yield: The yield of deacetyldiltiazem from diltiazem varies based on individual metabolic rates and liver function.
Molecular Structure Analysis

Deacetyldiltiazem possesses a complex molecular structure characterized by:

  • Core Structure: A benzothiazepine ring fused to a phenyl group.
  • Functional Groups: Contains an amine (-NH) and hydroxyl (-OH) groups that contribute to its pharmacological activity.
  • Stereochemistry: The compound exhibits chiral centers, leading to potential differences in activity between enantiomers.

Structural Data

  • Molecular Weight: 372.48 g/mol
  • Melting Point: Approximately 155-158 °C
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
Chemical Reactions Analysis

Deacetyldiltiazem participates in several chemical reactions:

  • Hydrolysis: Involves the breakdown of ester bonds leading to the formation of deacetyldiltiazem from diltiazem.
  • Oxidation/Reduction Reactions: Can undergo further metabolic transformations, including N-demethylation to form other metabolites.

Technical Details

  • Reaction Conditions: Typically requires mild acidic or neutral conditions for optimal hydrolysis.
  • Kinetics: Metabolic conversion rates can be influenced by factors such as enzyme availability and substrate concentration.
Mechanism of Action

The mechanism of action for deacetyldiltiazem involves:

  • Calcium Channel Blockade: It inhibits the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells.
  • Vasodilation Effect: By reducing intracellular calcium levels, it leads to relaxation of vascular smooth muscle, resulting in decreased blood pressure and reduced myocardial oxygen demand.

Relevant Data

  • Pharmacokinetics: Exhibits a half-life ranging from 3 to 5 hours, with peak plasma concentrations occurring approximately 1 hour after administration.
  • Bioavailability: The bioavailability can vary significantly due to first-pass metabolism.
Physical and Chemical Properties Analysis

The physical and chemical properties of deacetyldiltiazem include:

  • Appearance: Typically appears as a white to off-white powder.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Exhibits stability within a pH range of 4 to 7.

Analytical Data

  • Infrared Spectroscopy (IR): Characteristic absorption bands corresponding to functional groups (e.g., carbonyls, amines).
  • Nuclear Magnetic Resonance (NMR): Provides insights into the structural environment of hydrogen atoms within the molecule.
Applications

Deacetyldiltiazem has several scientific applications:

  • Pharmacological Research: Studied for its effects on cardiovascular diseases due to its active role as a metabolite of diltiazem.
  • Analytical Chemistry: Utilized as a reference standard in high-performance liquid chromatography (HPLC) methods for quantifying diltiazem levels in biological samples.

Clinical Relevance

Research indicates that deacetyldiltiazem retains significant pharmacological activity, contributing to the therapeutic effects observed with diltiazem treatment. Its role in drug interactions and effects on pharmacokinetics are areas of ongoing study.

Introduction to Deacetyldiltiazem in Pharmacological Context

Role as a Primary Active Metabolite of Diltiazem in Calcium Channel Modulation

Deacetyldiltiazem (also designated N-desacetyl diltiazem, DAD, or M1) is the principal pharmacologically active metabolite of the calcium channel blocker diltiazem, a benzothiazepine derivative widely used in managing cardiovascular conditions. Formed via hepatic deacetylation of the parent drug, deacetyldiltiazem retains approximately 40–50% of diltiazem’s calcium channel blocking activity while exhibiting distinct pharmacokinetic and pharmacodynamic properties [1] [4] [9]. This metabolite contributes significantly to diltiazem’s extended therapeutic effects, particularly during chronic therapy, due to its accumulation and longer elimination half-life compared to the parent compound [4] [9].

Structurally, deacetyldiltiazem lacks the acetyl group at the 3-hydroxy position of the benzothiazepine ring (see Table 1). This modification reduces steric hindrance, potentially enhancing its interaction with L-type calcium channels—voltage-gated channels critical for calcium influx into cardiac and vascular smooth muscle cells. Like diltiazem, deacetyldiltiazem binds to the extracellular α1C subunit of these channels, specifically interacting with the S5-S6 linker in domain IV and/or the S6 segment in domain III [4]. This binding inhibits calcium ion influx during depolarization, resulting in:

  • Vasodilation: Reduced intracellular calcium decreases vascular smooth muscle contraction, lowering systemic vascular resistance and blood pressure.
  • Cardiac Modulation: Negative chronotropic (heart rate reduction) and dromotropic (slowed atrioventricular nodal conduction) effects via myocardial calcium channel blockade [1] [4].

Table 1: Structural and Chemical Properties of Deacetyldiltiazem

PropertyValueSource/Reference
Chemical Name(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one [3] [8]
Molecular FormulaC₂₀H₂₄N₂O₃S [3] [8]
Molecular Weight372.48 g/mol [3]
CAS Registry Number75472-91-2 (hydrochloride salt) [8]
IUPAC Name(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one [3]
Bioactivity~40-50% of diltiazem’s calcium channel blocking activity [1] [9]

Pharmacologically, deacetyldiltiazem’s activity is not merely additive but dynamically integrated with diltiazem. In vitro studies confirm its contribution to coronary vasodilation and reduced myocardial oxygen demand—key mechanisms in antianginal efficacy [1] [4]. Its plasma concentration rises significantly during sustained diltiazem therapy, underscoring its role in the drug’s long-term clinical effects, particularly in hypertension and angina management [9].

Historical Development and Recognition in Metabolic Pathways of Benzothiazepines

The recognition of deacetyldiltiazem as a critical metabolite emerged alongside advances in understanding diltiazem’s complex metabolism. Initially developed in the 1970s and approved by the FDA in 1982, diltiazem’s metabolic fate became a focus as analytical techniques (e.g., high-performance liquid chromatography, mass spectrometry) revealed extensive hepatic biotransformation [4] [6]. Early in vivo studies identified deacetylation as a primary metabolic pathway, forming deacetyldiltiazem via carboxylesterases [4].

A pivotal shift occurred when research demonstrated that deacetyldiltiazem was not merely an intermediate but a pharmacologically significant entity with its own distinct metabolic and inhibitory profile. A landmark in vitro study using transfected human liver epithelial cells revealed a dramatic shift in cytochrome P450 (CYP) enzyme affinity between diltiazem and its metabolite (Table 2). While diltiazem is predominantly metabolized by CYP3A4 (via N-demethylation), deacetyldiltiazem exhibits a severalfold higher affinity for CYP2D6 (via O-demethylation), with a Km of approximately 5 µM compared to ~540 µM for CYP3A4 [6]. This discovery explained the interindividual variability in diltiazem response linked to CYP2D6 polymorphisms and positioned deacetyldiltiazem as a key player in diltiazem’s overall metabolic landscape.

Table 2: Key Enzymatic Affinities in Diltiazem vs. Deacetyldiltiazem Metabolism

CompoundPrimary Metabolizing CYP EnzymeReaction TypeAffinity (Km)Clinical Implication
DiltiazemCYP3A4N-demethylation~100 µM (estimated)Susceptible to CYP3A4 inhibitors (e.g., ketoconazole)
DeacetyldiltiazemCYP2D6O-demethylation5 µMSubject to CYP2D6 genetic polymorphism variability
DeacetyldiltiazemCYP3A4N-demethylation540 µMMinor pathway

The historical understanding of benzothiazepine metabolism was further refined by recognizing the retrograde evolution of this pathway. Ancestral enzyme systems likely possessed broad substrate specificity, capable of processing both parent drugs and metabolites. Deacetyldiltiazem’s emergence reflects "substrate walking"—where primordial enzymes gradually specialized through gene duplication and divergence to handle specific molecules within the benzothiazepine scaffold [7] [10]. This evolutionary trajectory is evident in the metabolite’s altered enzyme affinity compared to diltiazem, suggesting divergent optimization.

Table 3: Metabolic Reactions and Evolutionary Trajectory of Deacetyldiltiazem

ReactionEnzyme SystemEvolutionary MechanismFunctional Consequence
Deacetylation of DiltiazemCarboxylesterasesConservation of broad-spectrum hydrolytic activityActivation of prodrug to pharmacophore
O-demethylation of DeacetyldiltiazemCYP2D6 (High affinity)Gene duplication/divergence creating substrate specificityEnhanced clearance variability due to CYP2D6 polymorphism
N-demethylation of DeacetyldiltiazemCYP3A4 (Low affinity)Ancestral activity retainedMinor elimination pathway

Recognition of deacetyldiltiazem’s significance led to its inclusion in pharmacopeial standards (e.g., United States Pharmacopeia) as a critical reference compound for monitoring diltiazem purity and impurity profiling in pharmaceutical formulations [5] [8]. Its status as a "pharmaceutical primary standard" underscores its established role in quality control and metabolic research within the benzothiazepine class, cementing its historical journey from a metabolic curiosity to a pharmacologically indispensable entity.

Properties

CAS Number

42399-40-6

Product Name

Deacetyldiltiazem

IUPAC Name

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1

InChI Key

NZHUXMZTSSZXSB-MOPGFXCFSA-N

SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC

Solubility

Soluble in DMSO

Synonyms

deacetyldiltiazem
deacetyldiltiazem hydrochloride, (cis)-isomer
deacetyldiltiazem hydrochloride, (cis-(+-))-isomer
deacetyldiltiazem hydrochloride, (trans)-isomer
deacetyldiltiazem, (cis)-isomer
desacetyldiltiazem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC

Isomeric SMILES

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.